molecular formula C16H14N4O3 B11686797 6-methyl-N'-[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide

6-methyl-N'-[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide

Cat. No.: B11686797
M. Wt: 310.31 g/mol
InChI Key: MHPUMMFRQOBIGW-CDSSSQJSSA-N
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Description

6-methyl-N’-[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a nitrophenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N’-[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 6-methylpyridine-3-carbohydrazide with 2-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N’-[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

6-methyl-N’-[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-N’-[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The pyridine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-N’-[(1Z,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide
  • 6-methyl-N’-[(1Z,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide

Uniqueness

6-methyl-N’-[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

6-methyl-N-[(Z)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]pyridine-3-carboxamide

InChI

InChI=1S/C16H14N4O3/c1-12-8-9-14(11-17-12)16(21)19-18-10-4-6-13-5-2-3-7-15(13)20(22)23/h2-11H,1H3,(H,19,21)/b6-4+,18-10-

InChI Key

MHPUMMFRQOBIGW-CDSSSQJSSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C=C\C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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